2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
Wirkmechanismus
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. In cancer, DPCPX can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In cardiovascular disorders, DPCPX can reduce myocardial ischemia-reperfusion injury, improve cardiac function, and prevent arrhythmias. In neurological disorders, DPCPX can improve cognitive function, reduce the risk of seizures, and modulate neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX is a potent and selective antagonist of the adenosine A1 receptor, making it an excellent tool for studying the role of adenosine in various physiological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and the need for careful purification to obtain a high yield of pure product.
Zukünftige Richtungen
There are several future directions for the research on DPCPX. One potential area of research is the development of more potent and selective adenosine A1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of DPCPX in other diseases, such as diabetes and inflammatory disorders. Additionally, the development of novel delivery methods for DPCPX could improve its pharmacological properties and increase its therapeutic potential.
Conclusion:
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor with promising therapeutic potential in various diseases. The synthesis of DPCPX is a multi-step process that requires careful purification to obtain a high yield of pure product. DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, modulating various physiological processes, and exerting its therapeutic effects. While DPCPX has some limitations for lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of pharmacology.
Synthesemethoden
The synthesis of DPCPX involves the reaction of 2,4-dichlorobenzylamine with p-toluenesulfonyl chloride to form 2,4-dichlorobenzyl-p-toluenesulfonamide. This intermediate is then reacted with N-phenylacetyl chloride to produce DPCPX. The synthesis of DPCPX is a multi-step process and requires careful purification to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DPCPX has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disorders, DPCPX has been shown to improve myocardial ischemia-reperfusion injury and reduce the risk of arrhythmias. In neurological disorders, DPCPX has been shown to improve cognitive function and reduce the risk of seizures.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-12-11-16(20(23)13-17)14-25(29(27,28)19-9-5-2-6-10-19)15-21(26)24-18-7-3-1-4-8-18/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUXMAANKOSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.